molecular formula C22H17N3O3 B13768635 [[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate CAS No. 7702-83-2

[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate

Cat. No.: B13768635
CAS No.: 7702-83-2
M. Wt: 371.4 g/mol
InChI Key: RCBHORXWXMEGKG-UHFFFAOYSA-N
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Description

[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate is a synthetic organic compound characterized by a quinone methide backbone modified with a cyano group, a 4-methoxyphenyl substituent, and an N-phenylcarbamate functional group. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research. The compound’s synthesis likely involves condensation reactions between nitrobenzene derivatives and active methylene precursors under basic conditions, similar to the synthesis of structurally related arylcyanomethylenequinone oximes . Notably, the presence of syn- and anti-isomers in solution (as observed in analogous compounds) may influence its reactivity and stability .

Properties

CAS No.

7702-83-2

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C22H17N3O3/c1-27-20-13-9-17(10-14-20)21(15-23)16-7-11-19(12-8-16)25-28-22(26)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,24,26)

InChI Key

RCBHORXWXMEGKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as nitration, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reaction conditions and the reagents used.

Scientific Research Applications

BENZENEACETONITRILE,4-METHOXY-A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of cyclohexa-2,5-dien-1-ylidene derivatives, which are widely studied for their optical, catalytic, and biological properties. Below is a detailed comparison with key analogs:

Structural Analogs with Quinone Methide Backbones
Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties References
[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate Cyano, 4-methoxyphenyl, N-phenylcarbamate ~405.4 (estimated) Potential use in photodynamic therapy or catalysis due to electron-withdrawing carbamate and methoxy groups.
Malachite Green (C.I. Basic Green 4) Dimethylamino, phenyl, methylaminium chloride 927.0 Textile dye, antifungal agent; banned in food due to toxicity.
Brilliant Blue FCF Sulfonated benzyl, ethylamino, disodium salt 1158.8 Food colorant (E133); high water solubility due to sulfonate groups.
Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(4-hydroxy-3-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium Ethyl, sulfophenyl, hydroxyl ~850.0 (estimated) Cosmetic colorant (CI 42090); pH-sensitive optical properties.

Key Observations :

  • Electronic Effects: The target compound’s cyano and carbamate groups enhance electron deficiency compared to triarylmethane dyes like Malachite Green, which rely on dimethylamino electron donors for intense coloration .
  • Solubility : Unlike sulfonated analogs (e.g., Brilliant Blue FCF), the target compound’s N-phenylcarbamate group reduces water solubility, favoring organic-phase applications .
  • Isomerism: Similar to 4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene derivatives, the compound may exist as syn- and anti-isomers, affecting its spectroscopic behavior .
Functional Group Comparison
  • Cyano Group: Present in both the target compound and 4-AN (4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene derivatives), this group stabilizes the quinoid structure via conjugation, enhancing UV-Vis absorption .
  • Sulfonate vs.
  • Methoxy Substitution: The 4-methoxyphenyl group in the target compound contrasts with the dimethylamino group in Malachite Green, reducing basicity but improving photostability .

Biological Activity

The compound [[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate (CAS No. 7702-83-2) is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structure includes multiple functional groups such as a cyano group, a methoxy-substituted phenyl ring, and a carbamate moiety, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O3C_{22}H_{17}N_{3}O_{3} with a molecular weight of approximately 371.4 g/mol. The intricate structure allows for diverse interactions within biological systems, making it an interesting subject for research.

PropertyValue
Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
IUPAC Name This compound
CAS Number 7702-83-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group and carbamate functional group may enhance its binding affinity and selectivity towards specific proteins involved in disease pathways. Studies suggest that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and antitumor activities.

Predictive Models

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity based on structural features. These models indicate that compounds with similar structural motifs may possess activities against various pathogens and cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that carbamate derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-phenylcarbamate demonstrate efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Antitumor Properties : A study evaluating structurally related compounds found that they inhibited cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways linked to cancer progression. For example, inhibition of certain kinases has been associated with reduced tumor growth in preclinical models.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to target proteins.
  • In vitro Binding Assays : These experiments measure the binding affinity of the compound to specific receptors or enzymes.

These methods help clarify the therapeutic potential and guide further development.

Comparison with Similar Compounds

Comparative studies highlight how this compound's unique combination of functional groups may confer distinct biological activities not observed in other similar compounds.

Compound NameKey FeaturesBiological Activity
Carbamate derivativesContains carbamate functional groupAntimicrobial, insecticidal
Amino-substituted phenolsAmino group attached to aromatic ringAnalgesic, antipyretic
Cyanoacrylate compoundsRapid polymerizationAdhesives, surgical applications

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